molecular formula C16H15NO3S B3669901 (5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3669901
M. Wt: 301.4 g/mol
InChI Key: PMQPGQRESBJXMN-GXDHUFHOSA-N
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Description

The compound (5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring a thiazolidinedione core with a benzylidene and prop-2-yn-1-yl substituent, contributes to its distinctive chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidinedione Core: The initial step involves the reaction of thiourea with chloroacetic acid to form 2-thioxo-4-thiazolidinone.

    Alkylation: The thiazolidinone is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Benzylidene Formation: The final step involves the condensation of the alkylated thiazolidinedione with 4-(propan-2-yloxy)benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding alkane.

    Substitution: The thiazolidinedione core can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alkanes.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is studied for its potential therapeutic effects. It has shown promise in modulating biological pathways involved in inflammation and cancer.

Medicine

The compound is investigated for its potential use in treating diseases such as diabetes and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the benzylidene and prop-2-yn-1-yl groups may interact with other proteins, influencing signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

The uniqueness of (5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group, in particular, allows for unique interactions and reactivity compared to other thiazolidinedione derivatives.

Properties

IUPAC Name

(5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-4-9-17-15(18)14(21-16(17)19)10-12-5-7-13(8-6-12)20-11(2)3/h1,5-8,10-11H,9H2,2-3H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQPGQRESBJXMN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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